

Application Notes: Cell Surface Labeling Using DBCO-PEG8-NHS Ester

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Compound of Interest

Compound Name: DBCO-PEG8-NHS ester

Cat. No.: B1192465

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Introduction

The targeted labeling of cell surface proteins is a cornerstone technique in modern cell biology, enabling researchers to study protein trafficking, localization, and interactions in living cells.

DBCO-PEG8-NHS ester is a bifunctional linker that facilitates a two-step labeling strategy. The N-hydroxysuccinimide (NHS) ester group reacts with primary amines on cell surface proteins, while the dibenzocyclooctyne (DBCO) group allows for a subsequent, highly specific, and bioorthogonal "click" reaction with azide-tagged molecules. This copper-free click chemistry approach is particularly advantageous for live-cell imaging as it avoids the cytotoxicity associated with copper catalysts.

Principle of the Method

The labeling process begins with the covalent attachment of the **DBCO-PEG8-NHS ester** to cell surface proteins. The NHS ester moiety selectively reacts with primary amines ($-NH_2$), which are abundantly found in the lysine residues of proteins, to form stable amide bonds.^{[1][2][3]} This reaction is most efficient at a slightly basic pH (7.2-8.5).^{[1][4]} The polyethylene glycol (PEG8) spacer enhances the solubility of the reagent and provides a flexible linker that minimizes steric hindrance. Once the cells are labeled with the DBCO group, they can be treated with an azide-containing molecule of interest, such as a fluorescent probe, for visualization and further analysis. The DBCO group readily undergoes a strain-promoted alkyne-azide cycloaddition (SPAAC) with the azide, forming a stable triazole linkage.

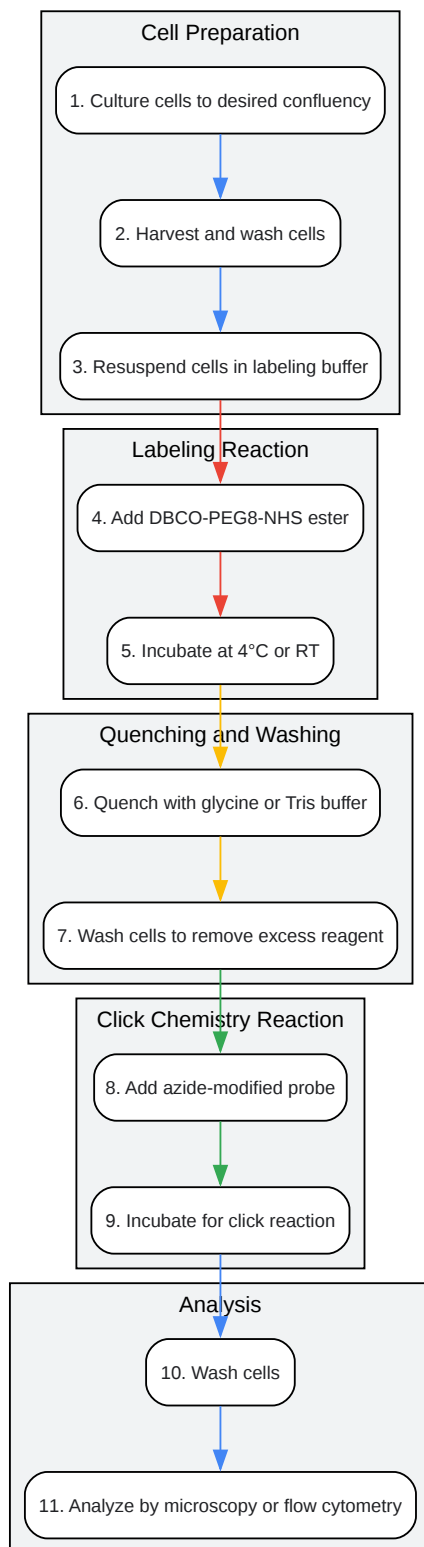
Quantitative Data Summary

The following table summarizes the key quantitative parameters for the cell surface labeling protocol using **DBCO-PEG8-NHS ester**. These values are recommendations and may require optimization for specific cell types and experimental conditions.

Parameter	Recommended Value	Notes
DBCO-PEG8-NHS Ester Concentration	1-5 mM	Higher concentrations may be needed for less abundant proteins.
Cell Density	1×10^6 to 25×10^6 cells/mL	A higher cell density can improve labeling efficiency. [5]
Labeling Buffer	PBS, pH 7.2-8.0	Avoid buffers containing primary amines (e.g., Tris, glycine). [1] [6]
Incubation Temperature	4°C or Room Temperature	Incubation at 4°C can reduce internalization of the labeled proteins. [5]
Incubation Time	30 minutes to 2 hours	Longer incubation times may be necessary for labeling at 4°C. [6]
Quenching Solution	100 mM Glycine or Tris in PBS	Quenches the reaction by consuming unreacted NHS ester.
Quenching Time	5-15 minutes	

Experimental Workflow

Experimental Workflow for Cell Surface Labeling

[Click to download full resolution via product page](#)Caption: Workflow for cell surface labeling using **DBCO-PEG8-NHS ester**.

Experimental Protocol

This protocol provides a detailed methodology for labeling cell surface proteins using **DBCO-PEG8-NHS ester**.

Materials:

- **DBCO-PEG8-NHS ester**
- Anhydrous Dimethylsulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS), pH 7.2-8.0
- Quenching Buffer (100 mM glycine or Tris in PBS)
- Cells in suspension or adherent
- Azide-modified molecule of interest (e.g., fluorescent probe)

Procedure:

- Reagent Preparation:
 - Allow the vial of **DBCO-PEG8-NHS ester** to equilibrate to room temperature before opening to prevent moisture condensation.[\[6\]](#)
 - Prepare a 100 mM stock solution of **DBCO-PEG8-NHS ester** in anhydrous DMSO. This stock solution should be prepared fresh for each experiment.
- Cell Preparation:
 - For adherent cells: Wash the cells twice with ice-cold PBS to remove any amine-containing culture medium.
 - For suspension cells: Harvest the cells by centrifugation and wash twice with ice-cold PBS. Resuspend the cell pellet in ice-cold PBS at a concentration of 1×10^6 to 25×10^6 cells/mL.[\[5\]](#)

- Labeling Reaction:
 - Dilute the **DBCO-PEG8-NHS ester** stock solution in PBS to the desired final concentration (e.g., 1 mM).
 - Add the diluted **DBCO-PEG8-NHS ester** solution to the cell suspension or overlay on adherent cells.
 - Incubate for 30 minutes at room temperature or for 2 hours at 4°C.^[6] Gently agitate the cell suspension during incubation to ensure uniform labeling.
- Quenching:
 - To stop the labeling reaction, add the Quenching Buffer to a final concentration of 100 mM.
 - Incubate for 15 minutes at room temperature with gentle agitation.
- Washing:
 - Centrifuge the cell suspension and discard the supernatant.
 - Wash the cells three times with ice-cold PBS to remove unreacted **DBCO-PEG8-NHS ester** and quenching buffer.
- Click Chemistry Reaction:
 - Resuspend the DBCO-labeled cells in a suitable buffer or medium.
 - Add the azide-modified molecule of interest to the cell suspension at the desired concentration.
 - Incubate for 1-2 hours at 37°C. The optimal incubation time may vary depending on the specific azide probe.
- Final Wash and Analysis:
 - Wash the cells twice with PBS to remove any unreacted azide probe.

- The labeled cells are now ready for downstream analysis, such as fluorescence microscopy or flow cytometry.

Troubleshooting:

- Low Labeling Efficiency:
 - Ensure the pH of the labeling buffer is between 7.2 and 8.5.^{[1][4]}
 - Confirm that the labeling buffer does not contain any primary amines.^{[1][6]}
 - Increase the concentration of **DBCO-PEG8-NHS ester** or the incubation time.
 - Prepare a fresh stock solution of the NHS ester as it is moisture-sensitive and can hydrolyze over time.^[6]
- High Background Signal:
 - Ensure a thorough quenching step to inactivate all unreacted NHS ester.
 - Perform adequate washing steps to remove excess labeling reagent.
- Cell Viability Issues:
 - Perform all labeling and washing steps at 4°C to minimize cellular stress.
 - Reduce the concentration of the labeling reagent or the incubation time.

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